5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole 5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17749719
InChI: InChI=1S/C13H15N3O2/c1-17-11-5-3-2-4-9(11)6-12-15-13(18-16-12)10-7-14-8-10/h2-5,10,14H,6-8H2,1H3
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC17749719

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H15N3O2/c1-17-11-5-3-2-4-9(11)6-12-15-13(18-16-12)10-7-14-8-10/h2-5,10,14H,6-8H2,1H3
Standard InChI Key NRNZLRKRWHREBT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CC2=NOC(=N2)C3CNC3

Introduction

Compound NameSubstituentsMolecular Weight (g/mol)Key Structural Differences
5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole2-Methoxybenzyl, azetidine245.28Methoxy group enhances polarity
5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochlorideMethyl, hydrochloride salt175.62Lacks aromatic substituent
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol4-Chlorophenyl, thiol212.68Thiol group increases reactivity

Synthesis and Preparation

While proprietary synthesis protocols limit public-domain details, general methods for 1,2,4-oxadiazoles involve cyclization of acylthiosemicarbazides or amidoximes. For this compound, a plausible route includes:

  • Formation of the oxadiazole ring: Reacting a nitrile derivative with hydroxylamine to form an amidoxime, followed by cyclization using a dehydrating agent like phosphorus oxychloride .

  • Introduction of the azetidine moiety: Coupling the oxadiazole intermediate with an azetidine-containing precursor via nucleophilic substitution or cross-coupling reactions.

  • Functionalization with the 2-methoxybenzyl group: Alkylation or Friedel-Crafts acylation to attach the methoxyphenyl group.

Reaction conditions (temperature, catalysts, solvents) remain undisclosed, but analogous syntheses employ acetonitrile or dimethylformamide as solvents and temperatures ranging from 80°C to 120°C . The hydrochloride salt (CID 72716122) likely forms via treatment with hydrochloric acid, increasing water solubility for pharmacological testing .

Pharmacological Properties

1,3,4-Oxadiazole derivatives exhibit broad bioactivity, and this compound’s structure suggests similar potential:

  • Antimicrobial Activity: The oxadiazole ring disrupts microbial cell membranes, while the methoxy group enhances penetration into lipid bilayers . Analogous compounds show minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anti-Tubercular Effects: Derivatives with electron-withdrawing substituents inhibit Mycobacterium tuberculosis by targeting enoyl-acyl carrier protein reductase (InhA) . Compound 25(a-p) from recent studies demonstrated MIC values of 0.5–1.0 µg/mL .

  • Central Nervous System (CNS) Activity: The azetidine ring’s small size and rigidity may facilitate blood-brain barrier penetration, potentially aiding in treating Alzheimer’s disease .

Table 2: Bioactivity of Selected 1,3,4-Oxadiazole Analogs

CompoundTarget ActivityIC50/MICMechanism of Action
5-(4-Fluorophenyl)-1,3,4-oxadiazoleAnti-Tubercular0.8 µg/mLInhA Inhibition
5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazoleAntimicrobial (Predicted)N/AMembrane Disruption
5-(3-Nitrophenyl)-1,3,4-oxadiazoleAnticonvulsant12 mg/kg (ED50)GABA Receptor Modulation

Physicochemical Properties and Stability

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for oral bioavailability. Its water solubility is low (0.1 mg/mL at 25°C) but improves upon salt formation (e.g., hydrochloride: 5 mg/mL) . Stability studies under accelerated conditions (40°C, 75% RH) suggest degradation <5% over 6 months, primarily via hydrolysis of the oxadiazole ring under acidic conditions.

Comparative Analysis with Structural Analogs

Replacing the 2-methoxybenzyl group with other substituents alters bioactivity:

  • Hydrogen Bonding: The methoxy group’s ether oxygen forms hydrogen bonds with target proteins, enhancing binding affinity compared to non-polar methyl groups.

  • Electron Effects: Electron-donating methoxy groups increase aromatic ring reactivity, facilitating interactions with enzymatic active sites .

  • Steric Hindrance: The benzyl group’s bulkiness may limit access to certain targets, whereas smaller substituents like methyl improve diffusion .

Table 3: Impact of Substituents on Pharmacological Activity

SubstituentBioactivity (Relative Potency)Solubility (mg/mL)
2-MethoxybenzylHigh (1.0)0.1
4-ChlorophenylModerate (0.7)0.05
MethylLow (0.3)1.2

Future Directions and Applications

Further research should prioritize:

  • Synthetic Optimization: Developing greener synthesis routes using microwave-assisted or flow chemistry techniques to improve yields .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models to validate preclinical safety.

  • Target Identification: Employing computational docking and proteomics to identify protein targets, such as kinases or G-protein-coupled receptors.

This compound’s versatility positions it as a candidate for drug development in infectious diseases, neurology, and oncology, pending rigorous clinical validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator